4-Octylaniline

概要

説明

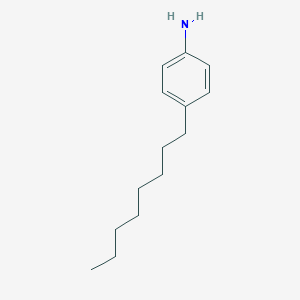

4-Octylaniline: is an organic compound with the chemical formula C14H23N Benzenamine, 4-octyl- or 4-(n-octyl)aniline . This compound is characterized by the presence of an aniline group attached to an octyl chain. It appears as a clear, colorless to yellow liquid and is primarily used in organic synthesis and various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 4-Octylaniline can be synthesized through the alkylation of aniline with octyl halides. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation methods but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

化学反応の分析

Types of Reactions: 4-Octylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Major Products Formed:

Oxidation: Nitro-4-octylaniline, quinone derivatives.

Reduction: 4-Octylamine.

Substitution: Nitro-4-octylaniline, sulfonated derivatives, halogenated derivatives

科学的研究の応用

Extraction Applications

One of the primary applications of 4-Octylaniline is as an extractant in liquid-liquid extraction processes. It has been effectively utilized for:

- Extraction of Ruthenium(IV) : this compound serves as an extractant for microgram-level concentrations of ruthenium(IV) from halide media, demonstrating its utility in analytical chemistry and metal recovery processes .

- Lead(II) Extraction : Research indicates that derivatives like 4-Methyl-N-n-octylaniline have been explored for extracting toxic metals such as Lead(II) from aqueous phases, highlighting the potential for environmental remediation applications .

Synthesis of Bioactive Compounds

This compound plays a crucial role in synthesizing various bioactive compounds:

- Benzimidazole Derivatives : It is involved in the synthesis of selective benzimidazole-based analogs of sphingosine-1-phosphate, which are significant for their biological activity in cellular signaling pathways. These compounds have shown promise as subtype-selective agonists for S1P receptors, which are implicated in various physiological processes .

Innovative Material Science Applications

The unique properties of this compound extend into materials science:

- Self-Propelled Oil Droplets : Studies have demonstrated that micrometer-sized oil droplets containing this compound can exhibit self-propulsion when combined with amphiphilic catalysts. This phenomenon opens avenues for research into microfluidics and nanotechnology applications .

- Polycondensation Reactions : The compound has been utilized in microwave-assisted polycondensation reactions with dibromoarylenes, leading to new polymers with potential applications in electronics and materials science .

Case Studies and Research Findings

- Ruthenium Extraction : A study highlighted the efficiency of using this compound for extracting ruthenium from halide media, providing insights into optimizing conditions for maximum yield .

- Benzimidazole Analog Synthesis : Research documented the synthesis process and biological evaluation of benzimidazole derivatives derived from this compound, emphasizing their potential therapeutic applications .

- Self-Propelled Droplets : The investigation into self-propelled droplets demonstrated the interaction between this compound and surfactants, offering insights into dynamic systems in aqueous environments .

作用機序

The mechanism of action of 4-Octylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, modulating their activity. For example, its benzimidazole-based analogs can selectively activate sphingosine-1-phosphate receptors, leading to various cellular responses. The compound’s hydrophobic nature allows it to interact with lipid membranes, influencing membrane-associated processes .

類似化合物との比較

- 4-Decylaniline

- 4-Dodecylaniline

- 4-Hexadecylaniline

- 4-Octadecylaniline

Comparison: 4-Octylaniline is unique due to its specific octyl chain length, which imparts distinct physical and chemical properties. Compared to its shorter or longer chain analogs, this compound exhibits different solubility, reactivity, and interaction with biological systems. For instance, 4-Decylaniline and 4-Dodecylaniline have shorter alkyl chains, resulting in different hydrophobicity and membrane interaction properties. On the other hand, 4-Hexadecylaniline and 4-Octadecylaniline have longer chains, which can affect their solubility and reactivity in various chemical reactions .

生物活性

4-Octylaniline, an organic compound with the molecular formula , is part of the aniline family and is characterized by an octyl group attached to the para position of the aniline structure. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including materials science and medicinal chemistry.

- Molecular Weight : 215.34 g/mol

- Density : 0.898 g/mL at 25 °C

- Boiling Point : 175 °C at 13 mmHg

- Solubility : Soluble in organic solvents such as ethanol and chloroform.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its structural properties, which allow it to interact with various biological targets. Research indicates its potential roles in antimicrobial activity, as a precursor for other biologically active compounds, and in polymer synthesis.

Antimicrobial Properties

One significant aspect of this compound's biological activity is its role as a precursor for synthesizing antimicrobial agents. For instance, it can be converted into Octenidine, a broad-spectrum antimicrobial agent known for its disinfectant properties. This conversion highlights the compound's utility in developing new antimicrobial therapies.

Interaction with Biological Targets

Studies have focused on the binding affinities of this compound with various biological targets, such as enzymes and receptors involved in disease pathways. Understanding these interactions is crucial for drug design and development. For example, its derivatives have been evaluated for their inhibitory effects on sphingosine kinases (SphKs), which play a pivotal role in cancer progression and inflammatory diseases .

Case Studies and Research Findings

- Synthesis of Sphingosine Kinase Inhibitors :

-

Polycondensation Reactions :

- Research demonstrated that this compound could undergo microwave-assisted polycondensation with dibromoarylenes to produce high-yield polymers. These materials exhibited promising properties for applications in organic photovoltaics (OPVs), showcasing the compound's versatility beyond biological applications .

- Self-Propelled Motion in Catalysis :

Data Table: Biological Activity Summary

特性

IUPAC Name |

4-octylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKQJTBYQZITLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022266 | |

| Record name | 4-Octylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16245-79-7 | |

| Record name | 4-Octylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16245-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-octylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9FN212WZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-n-octylaniline significant in materials science?

A1: 4-n-Octylaniline serves as a crucial component in various liquid crystal mixtures. [] It's often found in compounds exhibiting smectic phases, which possess layered structures and unique properties valuable in displays and other technologies. [, , , ]

Q2: Can you elaborate on the smectic phases exhibited by 4-n-octylaniline and its derivatives?

A2: Research reveals 4-n-octylaniline, particularly in the form N-(4-n-butoxybenzylidene)-4-n-octylaniline (4O.8), exhibits various smectic phases, including smectic A, smectic B (both hexatic and crystalline), and smectic C. [, , , , , , , ] These phases are distinguished by their varying degrees of positional and orientational order within the layers.

Q3: How does the presence of 4-n-octylaniline affect the transition temperatures of these liquid crystal phases?

A3: The length of alkyl chains, such as the octyl group in 4-n-octylaniline, influences the transition temperatures. Studies indicate that increasing chain length generally leads to a decrease in transition temperatures. [, , , ] Additionally, the specific molecular structure and interactions with other components in a mixture significantly impact these transitions. [, , , , ]

Q4: What unique phenomena have been observed in free-standing films of 4O.8?

A4: Free-standing films of 4O.8, only a few molecular layers thick, reveal fascinating behaviors. Researchers have observed a layer-by-layer crystallization process initiated at the film's surface. [, ] Additionally, these films exhibit an unusual two-stage phase transformation from smectic-A to crystal-B, mediated by an intermediate hexatic-B phase. [, , ]

Q5: How does the surface structure of free-standing 4O.8 films differ from the bulk?

A5: The outermost layers of free-standing 4O.8 films can exhibit different phases compared to the film's interior. For instance, the surface might adopt a hexatic-B order while the interior remains in a smectic-A phase. [, ] This highlights the significant impact of surface interactions on the ordering of liquid crystal molecules.

Q6: Have any unique applications been proposed for liquid crystal materials incorporating 4-n-octylaniline?

A6: Researchers are exploring the potential of incorporating 4-n-octylaniline derivatives, particularly those with mesogenic properties, into polydiacetylene polymers. [, ] These polymers, known for their unique optical and electronic properties, could find applications in sensors, optical data storage, and nonlinear optical devices.

Q7: Are there any studies on the dynamics of molecular motion within 4-n-octylaniline-based liquid crystals?

A7: Yes, researchers have employed techniques like deuterium nuclear magnetic resonance (NMR) spectroscopy to study molecular motion in 4O.8. [] These studies help understand the rotational and translational dynamics of molecules within different phases, providing insights into the viscoelastic properties of these materials. [, ]

Q8: Have there been any studies on the behavior of 4-n-octylaniline in mixtures with other liquid crystal compounds?

A8: Yes, researchers have investigated mixtures of 4-n-octylaniline with other liquid crystals like cholesteryl chloride. [] These studies aim to understand how the mixing of different mesogens influences the formation and properties of chiral smectic phases, which are particularly interesting for their potential in display technologies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。